1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanamine groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It’s plausible that it interacts with its targets by forming covalent bonds, given the presence of the trifluoropropan-1-amine group .
Biochemical Pathways
Similar compounds have been found to affect various metabolic and signaling pathways .
Pharmacokinetics
Similar compounds have been found to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the kidneys .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting enzyme activity, altering cell signaling, and affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . Furthermore, the compound’s action can be influenced by the biological environment, including the presence of specific enzymes and proteins, and the physiological state of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 3,5-dichlorobenzonitrile with trifluoroacetic acid derivatives. The process can be summarized as follows:
Friedel-Crafts Acylation: 3,5-dichlorobenzonitrile undergoes Friedel-Crafts acylation with trifluoroacetic acid derivatives to form an intermediate.
Reduction: The intermediate is then reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reacting 3,5-dichlorobenzonitrile with trifluoroacetic acid derivatives: under controlled temperature and pressure conditions.
Purification steps: to isolate the desired product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield compounds with additional functional groups, such as carboxylic acids.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and materials with specific properties.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another compound with a dichlorophenyl group, used in the synthesis of benzamide derivatives.
Uniqueness: 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the presence of both dichlorophenyl and trifluoropropanamine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N/c10-6-1-5(2-7(11)3-6)8(15)4-9(12,13)14/h1-3,8H,4,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHMXGTUGHXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270480-19-7 |
Source
|
Record name | 1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.